Dimethylcadmium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

cadmium(2+);carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNPSCRXHSIJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CdCH3, C2H6Cd | |

| Record name | dimethylcadmium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethylcadmium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964832 | |

| Record name | Dimethylcadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a disagreeable odor; [Merck Index] Colorless liquid with a metallic odor; [MSDSonline] | |

| Record name | Dimethylcadmium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-82-1 | |

| Record name | Dimethylcadmium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcadmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLCADMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3G3H597H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dimethylcadmium Using Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of dimethylcadmium, a highly specialized organometallic reagent, through the use of Grignard reagents. It covers the core chemical principles, detailed experimental protocols, key applications in organic synthesis, and critical safety considerations.

Introduction

This compound, with the chemical formula Cd(CH₃)₂, is a colorless, volatile, and highly toxic liquid.[1][2] First prepared by Erich Krause in 1917, it is a linear molecule with C-Cd bond lengths of 213 pm.[1][2][3] Despite its significant hazards, this compound holds a niche but important role in organic synthesis. Its moderate nucleophilicity makes it a selective reagent for the preparation of ketones from acyl chlorides, a reaction pioneered by Gilman and Nelson in 1936.[4][5] Unlike more reactive organometallic compounds such as Grignard or organolithium reagents, organocadmium compounds do not typically add to the ketone product, thus preventing the formation of tertiary alcohol byproducts.[6][7] This guide details its preparation via the robust Grignard reaction, presents relevant quantitative data, and outlines its primary synthetic application.

Key Properties:

-

Appearance: Colorless liquid[1]

-

Odor: Foul, unpleasant[1]

-

Hazards: Extremely toxic, pyrophoric (ignites spontaneously in air), water-reactive, potential carcinogen.[4][8]

Synthesis via Grignard Reagent

The most common and established laboratory method for synthesizing this compound involves a transmetalation reaction. This process uses a methyl Grignard reagent (methylmagnesium halide) to alkylate a cadmium(II) halide salt.[1][4]

The general reaction is as follows: CdX₂ + 2 CH₃MgX → Cd(CH₃)₂ + 2 MgX₂ (where X = Cl, Br, I)[2]

This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether, under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the violent reaction of the reagents with atmospheric oxygen and moisture.[4][5]

Detailed Experimental Protocol

The following protocol describes a general procedure for the laboratory-scale synthesis of this compound. A "one-pot" variation, where all reactants are added to the vessel at the start, has also been developed to simplify the process.[9]

3.1 Materials and Equipment

-

Reagents: Anhydrous cadmium bromide (CdBr₂) or cadmium chloride (CdCl₂), magnesium turnings, methyl bromide or methyl iodide, anhydrous diethyl ether.

-

Apparatus: Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, Schlenk line or glove box for inert atmosphere operations, and a distillation apparatus for purification under reduced pressure.

3.2 Procedure

-

Grignard Reagent Preparation:

-

Under an inert atmosphere of dry nitrogen or argon, place magnesium turnings in the three-necked flask equipped with a reflux condenser and dropping funnel.

-

Add a small volume of anhydrous diethyl ether.

-

Slowly add a solution of methyl halide (e.g., methylmagnesium bromide) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and gentle reflux), continue the addition at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture gently for approximately 30-60 minutes to ensure complete reaction of the magnesium.

-

-

Formation of this compound:

-

Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

-

Slowly add finely ground, anhydrous cadmium halide (e.g., CdBr₂) in small portions to the stirring Grignard solution. The cadmium salt should be thoroughly dried in an oven (e.g., at 110°C) prior to use.[5]

-

A vigorous reaction may occur; control the rate of addition to maintain the temperature.

-

After all the cadmium halide has been added, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The completion of the reaction can be verified by testing for the absence of residual Grignard reagent.[5]

-

-

Isolation and Purification:

-

The reaction mixture will contain a precipitate of magnesium salts. The supernatant liquid is a solution of this compound in diethyl ether.

-

To purify the product, remove the ether by distillation. It is often recommended to replace the ether with a higher-boiling solvent like benzene before proceeding.[5]

-

The this compound is then isolated by fractional distillation under reduced pressure.[4] This step is crucial to achieve high purity and must be conducted with extreme caution due to the product's instability and toxicity.

-

Quantitative Data Summary

The following tables summarize the physical properties of this compound and typical reaction parameters for its synthesis and subsequent use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂H₆Cd | [1][10] |

| Molar Mass | 142.48 g/mol | [1] |

| Melting Point | -4.5 °C | [1][4] |

| Boiling Point | 106 °C (at 760 mmHg) | [1][4] |

| Density | 1.985 g/mL | [1][4] |

| Flash Point | -18 °C | [4][8] |

| Vapor Pressure | ~33 mmHg at 25 °C |[4][8] |

Table 2: Synthesis and Reaction Parameters

| Parameter | Value / Conditions | Reference(s) |

|---|---|---|

| Starting Materials | Cadmium(II) halide (CdCl₂, CdBr₂), Methyl Grignard Reagent | [4][11] |

| Solvent | Anhydrous Diethyl Ether, Benzene | [4][5] |

| Synthesis Temperature | 0 °C to room temperature | [4] |

| Typical Yield | >85% (Commercial) | [4] |

| Achievable Purity | 97-99% (Research Grade), >99.995% (Electronic Grade) | [4] |

| Ketone Synthesis Temp. | 0–25°C | [4] |

| Ketone Synthesis Time | 10–60 minutes | [4] |

| Ketone Synthesis Yield | 70–90% |[4] |

Core Application: Selective Synthesis of Ketones

The primary utility of this compound in organic chemistry is its reaction with acyl chlorides to produce methyl ketones with high selectivity and yield.[4][12]

R-COCl + (CH₃)₂Cd → R-CO-CH₃ + CH₃CdCl

The reduced nucleophilicity of the carbon-cadmium bond, compared to carbon-magnesium or carbon-lithium bonds, is key to this selectivity.[3][6] The resulting ketone is less reactive towards the organocadmium reagent than the starting acyl chloride, preventing the common side reaction of over-addition that leads to tertiary alcohols.[4][7] This makes the Gilman-Nelson method a reliable route for synthesizing a wide variety of ketones.[4][5]

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow and the reaction mechanism for ketone formation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of ketone synthesis from an acyl chloride.

Critical Safety Considerations

This compound is an extremely hazardous substance and must be handled with the utmost care by trained personnel.[4]

-

Toxicity: It is acutely toxic by inhalation and ingestion and can be fatal in small doses. It is also a potential carcinogen and reproductive toxicant.[4][8]

-

Flammability: The compound is pyrophoric, meaning it can ignite spontaneously on contact with air. Its flash point is -18 °C.[4][8]

-

Reactivity: It reacts violently with water and moist air to produce flammable methane gas and toxic cadmium oxide vapors. It can also form explosive peroxides upon exposure to air.[4][8]

-

Handling: All manipulations should be performed in a glove box or under a robust inert atmosphere (Schlenk line).[8]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Silver Shield layered under nitrile) are mandatory.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated, and flameproof area, away from water, acids, and oxidizers.[8]

Conclusion

The synthesis of this compound from Grignard reagents is a well-established and effective method for producing this valuable, albeit hazardous, synthetic tool. Its unique reactivity allows for the clean and high-yield synthesis of ketones from acid chlorides, an important transformation in academic and industrial research, including drug development. However, its extreme toxicity and pyrophoric nature demand rigorous adherence to safety protocols. Researchers utilizing this reagent must possess a thorough understanding of its properties and the necessary handling techniques to ensure safe and successful experimentation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Organocadmium chemistry - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. designer-drug.com [designer-drug.com]

- 6. Preparation of Ketone by Reaction between Acid Chloride and Dialkyl Cadmi.. [askfilo.com]

- 7. sarthaks.com [sarthaks.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. CN107216346A - The method of the high-purity dimethyl cadmium of one pot process - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. How is this compound prepared ? How can it be used to prepare acetophenone? Can you suggest another method for preparing acetophenone from benzene? [allen.in]

- 12. gauthmath.com [gauthmath.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylcadmium

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of dimethylcadmium (Cd(CH₃)₂). It is intended for researchers, scientists, and drug development professionals who require detailed information on this highly toxic and reactive organometallic compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and visually represents its structure and reactivity through diagrams. Due to its extreme toxicity and pyrophoric nature, handling of this compound requires stringent safety protocols and specialized equipment.

Physical Properties

This compound is a colorless, volatile, and highly toxic liquid with a characteristic foul, metallic odor.[1][2] It is a linear molecule in the gas phase and in solution.[1][3] The solid state of this compound can exist in two different phases: a high-temperature tetragonal phase and a low-temperature monoclinic phase.[3]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₆Cd[1] |

| Molecular Weight | 142.48 g/mol [3] |

| Appearance | Colorless liquid[1] |

| Odor | Foul, unpleasant, metallic[1] |

| Density | 1.985 g/mL[1] |

| Melting Point | -4.5 °C (268.6 K)[1] |

| Boiling Point | 106 °C (379 K)[1] |

| Flash Point | -18 °C[4] |

| Vapor Pressure | 28.4 mm Hg @ 20°C[4] |

| Solubility | Reacts violently with water.[1] Soluble in diethyl ether, benzene, and hexane.[3] |

| Refractive Index | 1.5488[4] |

Chemical Properties

This compound is a highly reactive organocadmium compound. Its chemical behavior is characterized by its pyrophoric nature, sensitivity to air and moisture, and its utility as a reagent in organic synthesis. It is a weak Lewis acid, capable of forming adducts with Lewis bases like diethyl ether and 2,2'-bipyridine.[1][5]

Table 2: Chemical and Structural Properties of this compound

| Property | Value/Description |

| CAS Number | 506-82-1[1] |

| Molecular Structure | Linear molecule with C-Cd-C bond angle of 180°.[1] |

| C-Cd Bond Length | 213 pm[1] |

| Reactivity | Pyrophoric (ignites spontaneously in air).[3][4] Reacts violently with water.[1][3] |

| Thermal Stability | Decomposes with explosive violence when heated above 150°C.[6] |

Reactivity and Hazards

This compound is an extremely hazardous substance. It is pyrophoric, catching fire spontaneously upon exposure to air.[4] Its reaction with water is violent and produces flammable methane gas and toxic cadmium oxide vapors.[3][7] Due to its high vapor pressure, it poses a significant inhalation risk, and even small amounts can be fatal.[7][8] It is classified as a carcinogen and a reproductive toxin.[2][7] Upon exposure to air, it can also form explosive peroxides.[7]

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of a cadmium dihalide, such as cadmium bromide (CdBr₂), with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) or methyllithium in an anhydrous ethereal solvent under an inert atmosphere.[3][5]

Reaction: CdBr₂ + 2 CH₃MgBr → Cd(CH₃)₂ + 2 MgBr₂[5]

Detailed Methodology:

-

Apparatus Setup: All glassware must be thoroughly dried to remove any traces of water. The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon gas line to maintain an inert atmosphere.

-

Reagents: Anhydrous diethyl ether is used as the solvent. Cadmium bromide is added to the flask, followed by the slow, dropwise addition of the methylmagnesium bromide solution from the dropping funnel.

-

Reaction Conditions: The reaction mixture is typically cooled in an ice bath to control the exothermic reaction. After the addition of the Grignard reagent is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Workup and Purification: The resulting mixture contains solid magnesium salts, which are removed by filtration under an inert atmosphere. The filtrate, containing this compound in diethyl ether, is then subjected to distillation under reduced pressure to isolate the pure product.[3] Given its thermal instability, distillation is often performed at a lower temperature (e.g., 40–50°C) under vacuum.[3]

Visualizations

The following diagrams illustrate the molecular structure, a typical synthesis workflow, and the key reactivity of this compound.

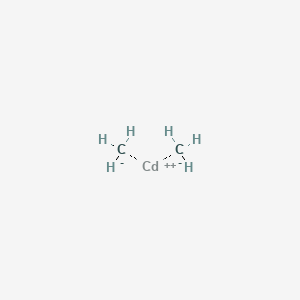

Caption: Molecular structure of this compound.

Caption: Experimental workflow for this compound synthesis.

Caption: Reactivity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. gelest.com [gelest.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. This compound [drugfuture.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. flipscience.ph [flipscience.ph]

Unveiling the Linear Geometry of Dimethylcadmium in the Gas Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of dimethylcadmium (Cd(CH₃)₂) in the gas phase. It delves into the experimentally determined structural parameters, the spectroscopic techniques employed for their determination, and the detailed experimental protocols utilized in these seminal studies. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and materials science.

Molecular Structure and Bonding

In the gaseous state, this compound adopts a linear C—Cd—C geometry, a structural characteristic determined through spectroscopic and electron diffraction studies. The cadmium atom is centrally located, flanked by two methyl groups. This linearity is a key feature of its gas-phase structure.

The primary bonding parameters that define the molecule's structure have been quantified through various experimental techniques. The crucial cadmium-carbon (Cd—C) bond length has been reported with high precision. A notable study utilizing high-resolution rotational Raman spectroscopy determined this distance to be 211.2 ± 0.4 picometers (pm) .[1] Another generally accepted value for the Cd-C bond length is 213 pm.[2][3]

Quantitative Structural and Spectroscopic Data

The molecular parameters and vibrational frequencies of this compound in the gas phase are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Geometry of Gaseous this compound

| Parameter | Value | Experimental Method |

| Cd—C Bond Length | 211.2 ± 0.4 pm[1] | High-Resolution Rotational Raman Spectroscopy |

| Cd—C Bond Length | 213 pm[2][3] | General Reference |

| C—Cd—C Bond Angle | 180° (Linear)[2][3] | Inferred from Spectroscopic and Diffraction Data |

Table 2: Gas-Phase Vibrational Frequencies of this compound

| Symmetry | Mode | Assignment | Wavenumber (cm⁻¹) |

| a₁' | ν₁ | CH₃ s-stretch | 2923 |

| a₁' | ν₂ | CH₃ s-deform | 1136 |

| a₁' | ν₃ | CCd s-stretch | 535 |

| a₂" | ν₄ | CH₃ s-stretch | 2923 |

| a₂" | ν₅ | CH₃ s-deform | 1136 |

| a₂" | ν₆ | CCd a-stretch | 535 |

| e' | ν₇ | CH₃ d-stretch | 2980 |

| e' | ν₈ | CH₃ d-deform | 1427 |

| e' | ν₉ | CH₃ rock | 634 |

| e" | ν₁₀ | CH₃ d-stretch | 2980 |

| e" | ν₁₁ | CH₃ d-deform | 1427 |

| e" | ν₁₂ | CH₃ rock | 634 |

Data sourced from the NIST Chemistry WebBook.[4][5] Note: The assignments follow the D₃d point group, assuming free rotation of the methyl groups. s = symmetric, a = asymmetric, d = degenerate.

Experimental Protocols

The determination of the molecular structure of gaseous this compound relies on sophisticated experimental techniques. Below are detailed descriptions of the general methodologies for the key experiments cited.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering: The electrons are scattered by the electric field of the atoms in the this compound molecules. The scattering pattern is a series of concentric rings, the intensity of which depends on the interatomic distances within the molecules.

-

Detection: The scattered electrons are detected on a photographic plate or a modern imaging plate detector.

-

Data Analysis:

-

The radial distribution of scattered electron intensity is measured.

-

This intensity data is mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.

-

Peaks in the radial distribution curve correspond to specific interatomic distances (e.g., Cd—C, C···C, Cd···H, C···H).

-

A theoretical model of the molecule's structure is refined by least-squares fitting of the calculated radial distribution curve to the experimental data to obtain the precise bond lengths and angles.

-

Rotational and Vibrational Spectroscopy

Rotational and vibrational (infrared and Raman) spectroscopy provide detailed information about the energy levels of a molecule, from which its geometric structure and bonding characteristics can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a sample cell at a low pressure.

-

Spectrometer Setup:

-

Rotational Spectroscopy (Microwave): The sample is irradiated with microwave radiation of varying frequency.

-

Vibrational Spectroscopy (Infrared/Raman):

-

Infrared (IR): The sample is exposed to infrared radiation.

-

Raman: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected.

-

-

-

Spectral Acquisition:

-

Rotational: The absorption of microwave radiation is measured as a function of frequency, revealing the rotational transitions.

-

IR: The absorption of infrared radiation is measured, showing the vibrational modes that have a changing dipole moment.

-

Raman: The inelastically scattered light is analyzed to observe vibrational modes that involve a change in polarizability.

-

-

Data Analysis:

-

Rotational Spectra: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. For a linear molecule like this compound, this allows for the precise calculation of the Cd—C bond length.

-

Vibrational Spectra: The positions and intensities of the peaks in the IR and Raman spectra are used to identify the fundamental vibrational frequencies of the molecule. These frequencies provide information about the strength of the chemical bonds and can be used in conjunction with theoretical models to refine the molecular structure.

-

Conclusion

The molecular structure of this compound in the gas phase is characterized by a linear C—Cd—C arrangement. High-resolution spectroscopic techniques have enabled the precise determination of the Cd—C bond length. While the parameters of the methyl groups have not been as rigorously determined experimentally in the gas phase, they are understood to adopt a standard tetrahedral geometry. The combination of gas-phase experimental data provides a clear and detailed picture of this fundamental organometallic molecule.

References

The Genesis of Organocadmium Chemistry: A Technical Guide to the Pioneering Syntheses of Erich Krause

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

This whitepaper provides an in-depth technical guide to the historical preparation of organocadmium compounds as pioneered by German chemist Erich Krause in 1917. Organocadmium reagents, though now often supplanted by less toxic alternatives, played a significant role in the advancement of organic synthesis. This document revisits Krause's original methodologies for the synthesis of dimethylcadmium and diethylcadmium, presenting his experimental protocols in a clear, modern format. Quantitative data from his initial work is summarized, and the logical workflow of the synthesis is visually represented. This guide serves as a valuable resource for researchers in organometallic chemistry and drug development, offering insights into the foundational techniques of a critical class of reagents.

Introduction

In 1917, Erich Krause reported the first synthesis of simple dialkylcadmium compounds, specifically this compound and diethylcadmium.[1][2][3] His work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for organocadmium chemistry. These compounds proved to be valuable reagents in organic synthesis, particularly for the preparation of ketones from acyl chlorides, a reaction that demonstrated greater selectivity than the more reactive Grignard reagents. This document provides a detailed account of Krause's original experimental procedures, offering a glimpse into the early days of organometallic chemistry.

Core Synthetic Principles

Krause's method for the synthesis of dialkylcadmium compounds relies on the transmetalation reaction between a Grignard reagent and a cadmium(II) salt, typically anhydrous cadmium bromide. The general form of this reaction is:

2 RMgX + CdX₂ → R₂Cd + 2 MgX₂

Where 'R' represents an alkyl group and 'X' is a halogen. The reaction is conducted in an anhydrous ethereal solution, as organocadmium compounds are highly sensitive to moisture and air.

Experimental Protocols from Krause's 1917 Publication

The following sections detail the experimental procedures for the synthesis of this compound and diethylcadmium as described by Erich Krause.

Synthesis of Diethylcadmium

The preparation of diethylcadmium was achieved through the reaction of ethylmagnesium bromide with anhydrous cadmium bromide.

Experimental Workflow: Synthesis of Diethylcadmium

Caption: A step-by-step workflow for the synthesis of diethylcadmium.

Methodology:

-

Preparation of Ethylmagnesium Bromide: In a flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are covered with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is then added dropwise to initiate the formation of the Grignard reagent. The reaction is brought to completion by gentle warming.

-

Reaction with Cadmium Bromide: Anhydrous cadmium bromide is finely powdered and added in small portions to the freshly prepared and cooled ethylmagnesium bromide solution. The reaction is vigorous, and the addition is controlled to maintain a manageable reaction rate. The mixture is then refluxed to ensure complete reaction.

-

Isolation and Purification: The reaction mixture is cooled and then carefully hydrolyzed by pouring it onto crushed ice. The ethereal layer containing the diethylcadmium is separated, and the aqueous layer is extracted with further portions of diethyl ether. The combined ethereal extracts are dried over anhydrous calcium chloride or sodium sulfate. The diethyl ether is removed by distillation, and the remaining liquid is purified by fractional distillation under reduced pressure to yield pure diethylcadmium.

Synthesis of this compound

The synthesis of this compound follows a similar procedure to that of diethylcadmium, utilizing methylmagnesium bromide as the Grignard reagent.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Preparation of Methylmagnesium Bromide: A solution of methyl bromide in anhydrous diethyl ether is added to magnesium turnings in a flask fitted with a reflux condenser. The reaction is initiated, and upon completion, the solution of methylmagnesium bromide is ready for the next step.

-

Reaction with Cadmium Bromide: Finely divided anhydrous cadmium bromide is added portion-wise to the cooled Grignard reagent. After the addition is complete, the mixture is gently refluxed to drive the reaction to completion.

-

Isolation and Purification: The work-up procedure is analogous to that for diethylcadmium. The reaction mixture is hydrolyzed with ice and a dilute acid. The product is extracted into diethyl ether, the ethereal solution is dried, and the this compound is isolated by fractional distillation.

Quantitative Data and Observations

The following tables summarize the quantitative data and physical properties of the organocadmium compounds as reported in early literature, building upon Krause's foundational work.

Table 1: Reactants and Yields for Dialkylcadmium Synthesis

| Compound | Grignard Reagent | Cadmium Salt | Molar Ratio (Grignard:Cd Salt) | Solvent | Reported Yield |

| Diethylcadmium | Ethylmagnesium Bromide | Cadmium Bromide | ~2:1 | Diethyl Ether | Not specified in initial searches |

| This compound | Methylmagnesium Bromide | Cadmium Bromide | ~2:1 | Diethyl Ether | Not specified in initial searches |

Table 2: Physical Properties of Simple Dialkylcadmium Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | Cd(CH₃)₂ | 142.49 | Colorless liquid | -4.5 | 106 |

| Diethylcadmium | Cd(C₂H₅)₂ | 170.54 | Colorless oil | -21 | 64 (19.5 mmHg) |

Logical Relationships in Organocadmium Synthesis

The synthesis of organocadmium compounds via Krause's method involves a series of logical dependencies and considerations.

Caption: Key factors influencing the successful synthesis of organocadmium compounds.

Safety Considerations and Modern Perspectives

Organocadmium compounds are highly toxic, volatile, and pyrophoric.[4] this compound, in particular, is considered one of the most toxic chemicals known. All manipulations of these substances must be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere. Due to their toxicity, organocadmium reagents have been largely replaced in modern synthetic chemistry by less hazardous alternatives such as organocuprates (Gilman reagents) and organozinc compounds. Nevertheless, the study of Krause's original work remains essential for a complete understanding of the historical development of organometallic chemistry.

Conclusion

Erich Krause's 1917 synthesis of dialkylcadmium compounds was a landmark achievement in organometallic chemistry. The methods he developed, centered on the reaction of Grignard reagents with cadmium salts, provided a new class of reagents with unique reactivity. While their use has diminished due to toxicity concerns, the foundational principles of their synthesis remain a cornerstone of organometallic chemistry education and research. This technical guide serves to preserve and disseminate the details of these historically significant preparations for the benefit of the scientific community.

References

- 1. Organocadmium chemistry - Wikipedia [en.wikipedia.org]

- 2. Berichte der Deutschen Chemischen Gesellschaft - Google ブックス [books.google.co.jp]

- 3. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com]

- 4. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

The Subtle Lewis Acidity of Dimethylcadmium: An In-depth Technical Guide to its Interaction with Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcadmium [(CH₃)₂Cd], a linear organometallic compound, is recognized as a weak Lewis acid. Its interaction with Lewis bases, particularly ethers, is characterized by the formation of labile adducts.[1] Understanding the thermodynamics and kinetics of these interactions is crucial for controlling reactivity in various applications, from precursor chemistry in materials science to understanding potential biological interactions. This technical guide provides a comprehensive overview of the Lewis acid behavior of this compound with ethers, presenting available quantitative data, detailed experimental protocols for characterization, and logical workflows to facilitate further research in this area. While direct thermodynamic data for this compound-ether adducts is scarce, this guide draws upon analogous systems and established methodologies to provide a robust framework for investigation.

Introduction: The Nature of Lewis Acidity in this compound

The cadmium atom in this compound possesses vacant p-orbitals, which can accept electron density from donor molecules, thereby exhibiting Lewis acidic character. However, the two methyl groups are electron-donating, which partially mitigates the electron deficiency at the cadmium center, rendering this compound a relatively weak Lewis acid. Ethers, with their lone pairs of electrons on the oxygen atom, act as Lewis bases, leading to the formation of this compound-ether adducts. These adducts are typically unstable and exist in equilibrium with the free Lewis acid and base.

Quantitative Analysis of this compound-Ether Interactions

The study determined the thermodynamic parameters for the formation of 1:1 adducts between η³-HB(3-Phpz)₃Cd(acetate) and various cyclic ethers in methylene chloride solution. The equilibrium involves the dissociation of the ether from a six-coordinate cadmium center to a five-coordinate species.[2]

Table 1: Thermodynamic Data for the Dissociation of Cyclic Ethers from a Cadmium(II) Carboxylate Complex [2]

| Ether Ligand | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Tetrahydrofuran (THF) | -27.7 | -94.1 |

| Dioxane | -26.3 | -93.2 |

| Cyclohexene Oxide | -24.3 | -89.7 |

| Propylene Oxide | -24.3 | -89.7 |

Data extracted from Darensbourg et al., Inorg. Chem. 1997, 36 (11), 2426–2432.[2] The negative enthalpy values indicate that the adduct formation is an exothermic process, as expected for a Lewis acid-base interaction. The negative entropy values reflect the loss of translational and rotational freedom upon association of the two molecules.

Experimental Protocols for Characterization

The lability of this compound-ether adducts necessitates the use of sensitive techniques that can probe the equilibrium in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

NMR Spectroscopy for Studying Adduct Formation

Principle: Chemical shifts of nuclei in proximity to the site of interaction are sensitive to changes in the electronic environment. In the case of this compound-ether adducts, the ¹H and ¹³C NMR signals of the ether and the methyl groups on cadmium, as well as the ¹¹³Cd NMR signal, can be monitored as a function of the ether concentration. Due to the rapid exchange between the free and complexed states, averaged signals are typically observed.[2]

Experimental Workflow:

Caption: Experimental workflow for NMR titration to determine adduct stability.

Detailed Methodology (Based on Darensbourg et al.[2]):

-

Materials and Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the pyrophoric and toxic nature of this compound. Solvents must be rigorously dried and deoxygenated.

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable deuterated solvent (e.g., toluene-d₈, benzene-d₆).

-

A stock solution of the ether of interest is prepared in the same solvent.

-

A series of NMR tubes are prepared containing a constant concentration of this compound and incrementally increasing concentrations of the ether.

-

-

NMR Data Acquisition:

-

¹H, ¹³C, and ¹¹³Cd NMR spectra are recorded for each sample at a precisely controlled temperature.

-

The chemical shifts of the protons and carbons of the ether and the methyl groups of this compound, as well as the ¹¹³Cd chemical shift, are carefully referenced.

-

-

Data Analysis:

-

The change in chemical shift (Δδ) for a particular nucleus is plotted against the molar ratio of ether to this compound.

-

The resulting titration curve is then fitted to a suitable binding isotherm (e.g., a 1:1 model) using non-linear regression analysis to determine the equilibrium constant (K) for the adduct formation.

-

By performing the titration at several different temperatures, a van't Hoff plot (ln(K) vs. 1/T) can be constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction.

-

Logical Relationships in Adduct Formation

The interaction between this compound and an ether can be represented as a simple Lewis acid-base equilibrium.

Caption: Lewis acid-base equilibrium in this compound-ether adduct formation.

Conclusion

The Lewis acid behavior of this compound with ethers is characterized by weak and labile interactions. While direct thermodynamic data for simple ether adducts remains an area for further investigation, analogous systems and established experimental techniques, particularly NMR titration, provide a clear pathway for the quantitative characterization of these equilibria. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working with organocadmium compounds, enabling better control over their reactivity and a more informed assessment of their interaction profiles. The continued exploration of these fundamental organometallic interactions will undoubtedly contribute to advancements in materials science, catalysis, and toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Syntheses, Structures, and Binding Constants of Cyclic Ether and Thioether Adducts of Soluble Cadmium(II) Carboxylates. Intermediates in the Homopolymerization of Oxiranes and Thiiranes and in Carbon Dioxide Coupling Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dimethylcadmium: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethylcadmium (Cd(CH₃)₂), a highly toxic organometallic compound. The information presented herein is intended to support research and development activities where the characterization of this compound is critical. All data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the presence of two NMR-active cadmium isotopes with spin ½ (¹¹¹Cd and ¹¹³Cd), the spectra exhibit characteristic satellite peaks, providing a wealth of information on bonding and structure.

Proton (¹H) NMR Data

The ¹H NMR spectrum of this compound is characterized by a singlet for the methyl protons, which is flanked by satellite peaks due to coupling with the cadmium isotopes.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| Chemical Shift (δ) | 0.2 ppm | C₆D₆ | [1] |

| Chemical Shift (δ) | -0.4 ppm | Not Specified | [2] |

| ²J(¹¹¹Cd, ¹H) | 49.2 Hz | Not Specified | [2] |

| ²J(¹¹³Cd, ¹H) | 51.5 Hz | Not Specified | [2] |

| ²J(¹¹¹Cd, ¹H) | 49.6 Hz | Neat | |

| ²J(¹¹³Cd, ¹H) | 51.9 Hz | Neat | |

| J(¹³C, ¹H) | 126.3 Hz | Not Specified | [2] |

Carbon-13 (¹³C) NMR Data

The ¹³C NMR spectrum of this compound shows a single resonance for the two equivalent methyl carbons. This signal is also split into satellites due to coupling with the cadmium isotopes.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Parameter | Value | Reference |

| ¹J(¹¹¹Cd, ¹³C) | -512.8 Hz | [2] |

| ¹J(¹¹³Cd, ¹³C) | -535.8 Hz | [2] |

Cadmium (¹¹¹Cd and ¹¹³Cd) NMR Data

Direct observation of the cadmium nuclei provides valuable information about the electronic environment around the metal center. ¹¹³Cd is the more sensitive nucleus for NMR studies.

Table 3: Cadmium NMR Spectroscopic Data for this compound

| Nucleus | Key Features | Reference |

| ¹¹¹Cd | Slightly less sensitive than ¹¹³Cd, yields sharp signals. | |

| ¹¹³Cd | The preferred nucleus for cadmium NMR due to slightly higher sensitivity, yields sharp signals. |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound provides insights into the vibrational modes of the molecule, particularly the cadmium-carbon bond and the methyl group vibrations.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Phase | Reference |

| Cd-C stretch | ~500 | Not Specified | [1] |

| CH vibrational modes | 2.0 - 5.0 µm (5000 - 2000 cm⁻¹) | Gas-phase |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not extensively published. However, based on general laboratory practices for air- and moisture-sensitive organometallic compounds, the following methodologies are recommended.

NMR Sample Preparation and Data Acquisition

Due to the pyrophoric and highly toxic nature of this compound, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Solvent Selection: Deuterated benzene (C₆D₆) is a common solvent for ¹H NMR of this compound as it does not react with the compound and its residual solvent peak does not overlap with the analyte signals.[1] Other non-reactive, anhydrous deuterated solvents may also be suitable.

-

Sample Preparation:

-

In a glovebox, add the desired amount of deuterated solvent to a clean, dry NMR tube.

-

Using a microsyringe, carefully add a small, accurately measured amount of this compound to the solvent in the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Cap the NMR tube securely.

-

For external referencing, a sealed capillary containing a reference standard (e.g., TMS) can be inserted into the NMR tube.

-

-

Data Acquisition:

-

Acquire NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300-600 MHz for ¹H NMR).

-

Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected signals.

-

For ¹³C and cadmium NMR, a greater number of scans will be necessary due to the lower natural abundance and/or sensitivity of these nuclei. The use of appropriate pulse sequences (e.g., with proton decoupling for ¹³C) is standard.

-

IR Sample Preparation and Data Acquisition

Extreme caution must be exercised during the handling of this compound for IR analysis due to its high volatility and reactivity.

-

Gas-Phase IR:

-

Introduce a low pressure of this compound vapor into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the evacuated cell should be recorded and subtracted from the sample spectrum.

-

-

Liquid-Phase IR (Attenuated Total Reflectance - ATR):

-

This method is suitable for neat liquid samples and minimizes sample handling.

-

In an inert atmosphere, apply a small drop of this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Record the spectrum. The ATR accessory must be thoroughly cleaned with a suitable dry solvent immediately after use in a well-ventilated fume hood.

-

-

Solution-Phase IR:

-

Prepare a solution of this compound in a dry, IR-transparent solvent (e.g., hexane or cyclohexane) in a glovebox.

-

Inject the solution into a liquid transmission cell of a known path length.

-

Record the spectrum, and subtract a spectrum of the pure solvent.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a highly reactive organometallic compound like this compound.

Caption: General workflow for the synthesis, handling, and spectroscopic analysis of this compound.

References

Solubility of Dimethylcadmium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of dimethylcadmium in various organic solvents. This compound is a highly toxic and pyrophoric organometallic compound, and understanding its solubility is critical for its safe handling, application in synthesis, and for purification processes. This document consolidates available qualitative solubility information, outlines detailed experimental protocols for quantitative solubility determination, and emphasizes the stringent safety measures required when working with this hazardous material. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a framework for researchers to determine these values in a controlled laboratory setting.

Introduction to this compound and its Solubility

This compound (Cd(CH₃)₂) is a colorless, volatile, and extremely toxic liquid.[1][2] It is a linear molecule with a C-Cd-C bond angle of 180°.[1] Historically, it has been used in organic synthesis and as a precursor for the synthesis of cadmium-containing materials, such as semiconductors.[1] The solubility of this compound is a crucial physical property that dictates its utility in various applications, including its use as a reagent in solution-phase reactions and in metalorganic chemical vapor deposition (MOCVD).

The solubility of this compound is largely governed by the principle of "like dissolves like." As a nonpolar molecule, it is expected to be soluble in nonpolar organic solvents. Conversely, it reacts violently with protic solvents such as water.[3]

Solubility Data

| Solvent Category | Specific Examples | Qualitative Solubility | Notes |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Excellent solubility[3] | Suitable for storage and reactions. |

| Aromatic Hydrocarbons | Benzene, Toluene | Excellent solubility[3] | Good dissolution reported. |

| Ethers | Diethyl ether | Forms a labile adduct[1][3] | Weak Lewis acid interaction with the ether oxygen.[3] |

| Nitrogen Ligands | Bipyridine | Forms a complex[1][3] | A yellow, air-sensitive adduct is formed.[1][3] |

| Protic Solvents | Water, Alcohols | Violent reaction[3] | Explosive decomposition occurs.[3] |

Experimental Protocol for Solubility Determination

The determination of the solubility of an air- and moisture-sensitive compound like this compound requires specialized techniques to prevent its decomposition and ensure the safety of the operator. The following is a generalized protocol based on standard methods for handling air-sensitive compounds and determining solubility.

3.1. Materials and Equipment

-

This compound: High purity, handled under an inert atmosphere.

-

Organic Solvents: Anhydrous and deoxygenated.

-

Schlenk line or Glovebox: For maintaining an inert atmosphere (Argon or Nitrogen).

-

Glassware: Schlenk flasks, graduated cylinders, syringes, and filtration apparatus (e.g., a filter cannula). All glassware must be oven-dried and cooled under vacuum.

-

Analytical Balance: For accurate weighing.

-

Constant Temperature Bath: To maintain a specific temperature for the solubility measurement.

-

Analytical Instrumentation: Gas Chromatography (GC), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), or Atomic Absorption Spectroscopy (AAS) for determining the concentration of this compound in the saturated solution.

3.2. Procedure

-

Preparation of a Saturated Solution:

-

In a glovebox or under a positive pressure of inert gas on a Schlenk line, add a known volume of the desired anhydrous and deoxygenated organic solvent to a Schlenk flask.

-

Gradually add an excess of this compound to the solvent with stirring. The presence of undissolved this compound is necessary to ensure saturation.

-

Seal the flask and place it in a constant temperature bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure that the solution is saturated.

-

-

Sampling of the Saturated Solution:

-

Once equilibrium is reached, cease stirring and allow the excess this compound to settle.

-

Carefully draw a known volume of the clear, saturated supernatant into a gas-tight syringe. To avoid drawing up any undissolved solute, a filter cannula can be used to transfer the solution to another tared Schlenk flask.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Weigh the Schlenk flask containing the known volume of the saturated solution.

-

Carefully evaporate the solvent under vacuum on the Schlenk line, leaving behind the this compound residue.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Spectroscopic/Chromatographic Method:

-

Carefully quench a known volume of the saturated solution in a suitable reagent (e.g., a dilute acid solution to hydrolyze the this compound).

-

Dilute the resulting solution to a known volume.

-

Analyze the concentration of cadmium in the solution using ICP-OES or AAS.

-

Alternatively, a carefully prepared and quenched sample can be analyzed by GC if a suitable stable derivative can be formed.

-

Calculate the original concentration of this compound in the organic solvent.

-

-

-

Data Reporting:

-

The solubility should be reported at the specific temperature of the measurement.

-

The experiment should be repeated multiple times to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling Precautions

This compound is an extremely hazardous substance and must be handled with extreme caution.

-

Toxicity: It is highly toxic by inhalation, ingestion, and skin contact. It is also a suspected carcinogen.

-

Pyrophoricity: this compound is pyrophoric, meaning it can ignite spontaneously on contact with air.

-

Reactivity: It reacts violently with water and other protic solvents, releasing flammable and toxic fumes.

-

Handling: All manipulations of this compound must be carried out in a well-maintained glovebox or on a Schlenk line under an inert atmosphere.

-

Personal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves are mandatory.

-

Disposal: All waste containing this compound must be quenched carefully with a suitable reagent (e.g., a high-boiling alcohol in a non-polar solvent) and disposed of as hazardous waste according to institutional and national regulations.

Conclusion

While qualitative data indicates that this compound is highly soluble in non-polar organic solvents, a significant gap exists in the scientific literature regarding precise quantitative solubility data. This guide provides a framework for researchers to safely determine these values through rigorous experimental protocols. The extreme toxicity and reactivity of this compound necessitate the use of specialized handling techniques and stringent safety precautions. The information and procedures outlined herein are intended to support the safe and effective use of this compound in research and development settings.

References

Methodological & Application

Application Notes and Protocols for Dimethylcadmium in MOCVD

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dimethylcadmium (Cd(CH₃)₂) as a metal-organic precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). MOCVD is a versatile technique for depositing high-quality thin films of various materials, and this compound is a key precursor for cadmium-containing compounds, particularly II-VI semiconductors.[1][2]

Overview of this compound as a MOCVD Precursor

This compound is a volatile, colorless liquid that serves as a cadmium source in MOCVD processes.[1] Its relatively high vapor pressure allows for efficient transport into the reaction chamber.[1] It is primarily used for the deposition of cadmium-based thin films such as Cadmium Telluride (CdTe), Cadmium Sulfide (CdS), and Cadmium Selenide (CdSe), which have significant applications in photovoltaics, optoelectronics, and other semiconductor devices.[3]

Key Properties of this compound:

-

Chemical Formula: Cd(CH₃)₂

-

Appearance: Colorless liquid[1]

-

Vapor Pressure: 33 mmHg at 25 °C[1]

-

Flash Point: -18 °C[1]

Safety Precautions and Handling

This compound is highly toxic, flammable, and pyrophoric, reacting violently with water and air.[1] Strict adherence to safety protocols is mandatory.

-

Handling: All handling must be conducted in an inert atmosphere, preferably within a glove box.[1] If a glove box is not available, a chemical fume hood with proper ventilation is required.[1]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flameproof area, away from water, strong oxidizers, acids, and bases.[1] Secondary containment is required.[1]

-

Spills: In case of a small spill, use absorbent pads and clean the area with an alcohol-based solvent while wearing appropriate PPE. For larger spills, evacuate the area immediately and follow emergency protocols.[1]

-

Fire: Use a Class B fire extinguisher. DO NOT use water. [1]

-

Disposal: Dispose of as extremely hazardous waste in a sealed, water-free container, following institutional guidelines.[1]

MOCVD Experimental Protocols

The following sections provide generalized protocols for the deposition of CdTe, CdS, and ZnO thin films using this compound as the cadmium precursor. The specific parameters will vary depending on the MOCVD reactor configuration and desired film properties.

MOCVD System Overview

A typical MOCVD system consists of a gas delivery system, a reaction chamber, a substrate heater, and an exhaust system. The precursors are transported into the reactor via a carrier gas, where they thermally decompose and react on the heated substrate to form the thin film.

Caption: A simplified schematic of a MOCVD system for thin film deposition.

General Experimental Workflow

The following diagram illustrates the general workflow for a MOCVD deposition process using this compound.

Caption: General experimental workflow for MOCVD using this compound.

Protocol for Cadmium Telluride (CdTe) Deposition

Objective: To deposit a high-quality CdTe thin film on a suitable substrate.

Materials:

-

This compound (DMCd)

-

Diisopropyltelluride (DIPTe) or Diethyltelluride (DETe)

-

Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂)

-

Substrate: e.g., Si(100), glass, or FTO-coated glass

Protocol:

-

Substrate Preparation: Clean the substrate using a standard solvent cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water) and dry with nitrogen.

-

System Preparation: Load the substrate into the MOCVD reactor. Evacuate the reactor to a base pressure and perform a leak check.

-

Deposition:

-

Heat the substrate to the desired growth temperature (e.g., 350-450 °C) under a continuous flow of carrier gas.

-

Set the DMCd bubbler temperature (e.g., 2.3 °C) and carrier gas flow rate to achieve the desired partial pressure.

-

Introduce the DIPTe or DETe precursor into the reactor at the desired flow rate.

-

Commence the deposition for the desired duration to achieve the target film thickness.

-

-

Post-Deposition:

-

Stop the precursor flow and cool the substrate to room temperature under a carrier gas flow.

-

Unload the sample for characterization (e.g., XRD, SEM, Hall effect measurements).

-

Protocol for Cadmium Sulfide (CdS) Deposition

Objective: To deposit a CdS thin film.

Materials:

-

This compound (DMCd)

-

Hydrogen Sulfide (H₂S) or a suitable sulfur-containing organometallic precursor

-

Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂)

-

Substrate: e.g., glass, Si, or other suitable material

Protocol:

-

Substrate Preparation: Follow the same cleaning procedure as for CdTe.

-

System Preparation: Load the substrate and prepare the MOCVD system as described for CdTe.

-

Deposition:

-

Heat the substrate to the growth temperature (typically in the range of 350-500 °C).

-

Introduce a controlled flow of H₂S gas into the reactor.

-

Introduce the DMCd vapor into the reactor via the carrier gas.

-

Maintain the desired II/VI precursor ratio and deposition time.

-

-

Post-Deposition: Follow the same cool-down and unloading procedure as for CdTe.

Protocol for Zinc Oxide (ZnO) Doped with Cadmium

While this compound is not a primary precursor for ZnO, it can be used as a p-type dopant source. The primary precursors would be a zinc source (e.g., diethylzinc) and an oxygen source (e.g., O₂, N₂O, or an alcohol).

Objective: To deposit a cadmium-doped ZnO thin film.

Materials:

-

Diethylzinc (DEZn) or Dimethylzinc (DMZn)

-

Oxygen (O₂) or other oxygen source

-

This compound (DMCd) as the dopant source

-

Carrier Gas: Argon (Ar) or Nitrogen (N₂)

-

Substrate: e.g., sapphire, Si

Protocol:

-

Substrate Preparation: Clean the substrate as previously described.

-

System Preparation: Load the substrate and prepare the MOCVD system.

-

Deposition:

-

Heat the substrate to the growth temperature (e.g., 350-550 °C).

-

Introduce the DEZn or DMZn and the oxygen source into the reactor.

-

Introduce a small, controlled flow of DMCd vapor to achieve the desired doping concentration.

-

Proceed with the deposition for the required time.

-

-

Post-Deposition: Cool down and unload the sample as previously described.

Quantitative Data from MOCVD Experiments

The following tables summarize typical experimental parameters for the MOCVD of various cadmium-containing thin films using this compound.

Table 1: MOCVD Parameters for CdTe Deposition

| Parameter | Value/Range | Reference |

| Precursors | ||

| Cadmium Source | This compound (DMCd) | [1] |

| Tellurium Source | Diisopropyltelluride (DIPTe) | [4] |

| Diethyltelluride (DETe) | [1] | |

| Deposition Conditions | ||

| Substrate Temperature | 345 - 405 °C | [1] |

| 350 - 390 °C | [4] | |

| Reactor Pressure | Atmospheric Pressure | [4] |

| Low Pressure | [1] | |

| DMCd Bubbler Temperature | 2.3 °C | [4] |

| DMCd Flow Rate | 35 - 115 sccm | [4] |

| DMCd Partial Pressure | 31.5 Pa | [4] |

| DIPTe Partial Pressure | 6.5 - 15.8 Pa | [4] |

| II/VI Ratio (DMCd/DIPTe) | 2 - 5 | |

| Carrier Gas | Hydrogen (H₂) | |

| Substrate | Si(100) | [1] |

| FTO-coated glass | [4] | |

| Resulting Film Properties | ||

| Carrier Concentration (n-type) | ~10¹⁷ cm⁻³ | [1] |

| Mobility | 500 - 600 cm²/V·s | [1] |

Table 2: MOCVD Parameters for CdS Deposition (Illustrative)

| Parameter | Typical Range |

| Precursors | |

| Cadmium Source | This compound (DMCd) |

| Sulfur Source | Hydrogen Sulfide (H₂S) |

| Deposition Conditions | |

| Substrate Temperature | 350 - 500 °C |

| Reactor Pressure | 100 - 760 Torr |

| II/VI Ratio (Cd/S) | 0.5 - 2 |

| Carrier Gas | Hydrogen (H₂) / Nitrogen (N₂) |

| Substrate | Glass, Si |

| Resulting Film Properties | |

| Band Gap | ~2.42 eV |

| Crystal Structure | Hexagonal (Wurtzite) |

Table 3: MOCVD Parameters for CdCl₂ Deposition

| Parameter | Value/Range | Reference |

| Precursors | ||

| Cadmium Source | This compound (DMCd) | [5] |

| Chlorine Source | tertiarybutylchloride (tBuCl) | [5] |

| Deposition Conditions | ||

| Substrate Temperature | 200 - 300 °C | [5] |

| Substrate | Glass, Silicon | [5] |

Reaction Pathway in MOCVD

The deposition of thin films in MOCVD is a complex process involving gas-phase and surface reactions. The following diagram illustrates a simplified reaction pathway for the deposition of CdTe from this compound and a tellurium precursor.

Caption: Simplified reaction pathway for CdTe MOCVD from this compound.

This pathway involves the transport of the precursors to the substrate, their adsorption onto the surface, thermal decomposition to release the constituent elements, and subsequent incorporation into the growing film. Gaseous byproducts are then desorbed and removed from the reactor.

References

Application Note: Synthesis of Cadmium Selenide (CdSe) Nanoparticles Using Dimethylcadmium

Audience: This document is intended for researchers, scientists, and drug development professionals with experience in nanomaterial synthesis and handling of hazardous materials.

Abstract: This application note provides a detailed protocol for the synthesis of cadmium selenide (CdSe) quantum dot nanoparticles via the hot-injection method using dimethylcadmium as the cadmium precursor. CdSe nanoparticles are semiconductor nanocrystals that exhibit quantum confinement effects, where their optical and electronic properties are dependent on their size.[1][2] The hot-injection technique allows for controlled nucleation and growth, yielding nanoparticles with a narrow size distribution.[3][4] This document outlines the necessary reagents, equipment, safety precautions, experimental procedure, and characterization methods.

Critical Safety Precautions

WARNING: this compound (Cd(CH₃)₂) is an extremely toxic, pyrophoric, volatile, and foul-smelling liquid.[5] It can be fatal if ingested or inhaled and is a potential carcinogen and reproductive toxicant.[5] It reacts violently with water and can form explosive peroxides upon exposure to air.[5] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques.[5] A comprehensive risk assessment and specific standard operating procedures (SOPs) must be in place before handling this substance.[6]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and a face shield are mandatory.[5] When working outside a glove box, Silver Shield/4H gloves should be worn under nitrile gloves.[5]

-

Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7] All glassware must be rigorously dried to prevent violent reactions.

-

Storage: Store in a tightly sealed container within a glove box. If outside a glove box, store in a cool, dry, well-ventilated, and flameproof area away from water, oxidizers, and heat sources.[5]

-

Waste Disposal: Dispose of this compound and any contaminated materials as extremely hazardous waste according to institutional guidelines.[5]

-

Spills and Exposure: In case of skin contact, immediately remove contaminated clothing and flush the skin with water for at least 15 minutes. For inhalation, move the person to fresh air. Seek immediate medical attention for any exposure.[5][7]

Due to these significant hazards, many modern syntheses have replaced this compound with safer alternatives such as cadmium oxide (CdO), cadmium acetate, or other cadmium carboxylates.[8][9][10]

Materials and Equipment

Reagents:

-

This compound (Cd(CH₃)₂)

-

Selenium (Se) powder (200 mesh)

-

Trioctylphosphine oxide (TOPO) (99%)

-

Trioctylphosphine (TOP) (97%)

-

Anhydrous Methanol

-

Anhydrous Toluene

-

Argon or Nitrogen gas (UHP grade)

Equipment:

-

Schlenk line or inert atmosphere glove box

-

Three-neck round-bottom flask

-

Heating mantle with thermocouple temperature controller

-

Condenser

-

Magnetic stirrer and stir bars

-

Glass syringes and stainless-steel needles

-

Cannula for liquid transfer

-

Centrifuge and centrifuge tubes

Experimental Protocols

This protocol is based on the established hot-injection method for nanoparticle synthesis.[11]

3.1. Preparation of Selenium Precursor Stock Solution (TOPSe)

-

Inside a glove box or under a positive pressure of inert gas, add 0.79 g (10 mmol) of Selenium powder to a flask.

-

Add 20 mL of Trioctylphosphine (TOP) to the flask.

-

Stir the mixture at room temperature until the selenium powder completely dissolves, forming a clear, colorless solution of TOPSe. This may take several hours.

-

Store the solution under an inert atmosphere until use.

3.2. Synthesis of CdSe Nanoparticles

-

System Setup: Assemble a three-neck flask with a condenser, a thermocouple adapter, and a septum in a heating mantle. Purge the entire system with inert gas (Argon or Nitrogen) for at least 30 minutes using a Schlenk line. Maintain a positive pressure of inert gas throughout the reaction.

-

Cadmium Precursor Preparation: Add 30 g of Trioctylphosphine oxide (TOPO) to the three-neck flask. Heat the TOPO to 120 °C while stirring under vacuum to degas and remove any residual water for approximately 1 hour.

-

Switch to a positive inert gas flow. Increase the temperature of the TOPO to 350 °C.

-

Injection: In the glove box, prepare an injection solution by dissolving 0.14 g (1 mmol) of this compound in 2 mL of TOP.

-

Swiftly and carefully inject the this compound solution and 1 mL of the TOPSe stock solution into the hot TOPO solvent. The rapid injection should cause a temperature drop.[3]

-

Growth: Lower the temperature to and maintain it at a specific growth temperature, typically between 230-260 °C.[11] The size of the CdSe nanoparticles is dependent on the growth time and temperature.[4]

-

Monitoring Growth: Aliquots of the reaction mixture can be withdrawn at different time intervals (e.g., from 30 seconds to 10 minutes) using a syringe and quickly cooled to observe the size evolution of the nanoparticles via UV-Vis and photoluminescence spectroscopy.[12]

-

Reaction Quenching: Once the desired nanoparticle size is achieved, remove the heating mantle and allow the flask to cool to approximately 70 °C.

3.3. Nanoparticle Purification

-

Add an excess of anhydrous methanol to the cooled reaction mixture to induce the precipitation of the TOPO-capped CdSe nanoparticles.[13]

-

Separate the flocculent precipitate by centrifugation.

-

Discard the supernatant, which contains excess TOPO and unreacted precursors.

-

Re-disperse the nanoparticle pellet in a minimal amount of anhydrous toluene.

-

Repeat the precipitation and centrifugation steps at least two more times to ensure the removal of residual impurities.

-

The final purified CdSe nanoparticles can be stored as a powder after drying under vacuum or as a colloidal suspension in a suitable organic solvent.

Data Presentation

The properties of the synthesized CdSe nanoparticles are highly dependent on the reaction parameters. The following table summarizes the expected trends.

| Parameter | Range | Effect on Nanoparticle Properties |

| Growth Temperature | 230 - 280 °C | Higher temperature leads to faster growth and larger nanoparticles. |

| Growth Time | 10 s - 15 min | Longer time results in larger nanoparticles and a red-shift in emission.[3] |

| Cd:Se Molar Ratio | 1:1 - 10:1 | Affects particle morphology, stability, and quantum yield.[14] |

| Precursor Concentration | Varies | Higher concentrations can lead to faster nucleation and smaller initial particles, but may also result in broader size distributions if not controlled carefully. |

Characterization

-

UV-Visible (UV-Vis) Spectroscopy: Used to determine the first excitonic absorption peak, which correlates directly with the nanoparticle size. A blue-shift in the absorption peak indicates smaller particle sizes due to quantum confinement.[1]

-

Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of the nanoparticles when excited by a specific wavelength. The emission peak wavelength is size-dependent, with smaller particles emitting at shorter wavelengths (e.g., blue/green) and larger particles at longer wavelengths (e.g., orange/red).[1]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and crystal structure.[13]

Visualizations

Caption: Experimental workflow for CdSe nanoparticle synthesis.

Caption: Simplified reaction pathway for CdSe nanoparticle formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. teck.com [teck.com]

- 8. Synthesis of CdSe nanoparticles using various organometallic cadmium precursors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 13. ias.ac.in [ias.ac.in]

- 14. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Handling Pyrophoric Dimethylcadmium in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcadmium (Cd(CH₃)₂) is a highly toxic, pyrophoric, and water-reactive organocadmium compound.[1][2][3] It is a colorless, volatile liquid with a foul, metallic odor.[2][3] Due to its hazardous nature, strict adherence to established safety protocols is paramount when handling this reagent in a laboratory setting. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, intended for use by trained personnel in a controlled laboratory environment.

Quantitative Data Summary

A summary of the key physical, chemical, and toxicological properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₂H₆Cd | [2] |

| Molar Mass | 142.484 g/mol | [2] |

| Appearance | Colorless liquid | [2][3] |

| Density | 1.985 g/mL | [2] |

| Melting Point | -4.5 °C | [2] |

| Boiling Point | 106 °C | [2] |

| Flash Point | -18 °C | [1][3] |

| Vapor Pressure | 33 mm Hg at 25 °C | [1][3] |

| Solubility | Reacts with water. Soluble in hydrocarbons. | [2] |

| Toxicity | Acutely toxic by inhalation and ingestion. Carcinogen, reproductive toxicant. | [1][3][4] |

| Exposure Limits (MAC) | 0.001/0.005 mg/m³ in working zone air | [4] |

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against the hazards of this compound. The following PPE must be worn at all times when handling the reagent:

-

Flame-resistant lab coat. [1]

-

Chemical splash goggles compliant with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when a splash hazard is present.[1]

-

Gloves: A double-gloving technique is required. Wear Silver Shield/4H gloves underneath nitrile gloves.[1] Do not use latex gloves.[1]

-

Fire-resistant gloves with impermeable liners are also recommended.[5]

Engineering Controls